molecular formula C14H17N3O B2537636 1-allyl-3-(1-ethyl-1H-indol-3-yl)urea CAS No. 941901-98-0

1-allyl-3-(1-ethyl-1H-indol-3-yl)urea

Cat. No.: B2537636
CAS No.: 941901-98-0
M. Wt: 243.31
InChI Key: CJGKFPILSLNMAF-UHFFFAOYSA-N
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Description

1-allyl-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.

Scientific Research Applications

1-allyl-3-(1-ethyl-1H-indol-3-yl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Safety and Hazards

Hazard Statements H302 - H319 Precautionary Statements P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 Hazard Classifications Acute Tox. 4 Oral - Eye Irrit. 2 .

Future Directions

This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-3-(1-ethyl-1H-indol-3-yl)urea typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Alkylation: The indole ring is then alkylated at the nitrogen atom with an ethyl group using an alkyl halide in the presence of a base.

    Urea Formation: The final step involves the reaction of the alkylated indole with allyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-allyl-3-(1-ethyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the urea derivative.

    Substitution: Substituted urea derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 1-allyl-3-(1-methyl-1H-indol-3-yl)urea
  • 1-allyl-3-(1-propyl-1H-indol-3-yl)urea
  • 1-allyl-3-(1-butyl-1H-indol-3-yl)urea

Uniqueness

1-allyl-3-(1-ethyl-1H-indol-3-yl)urea is unique due to its specific substitution pattern on the indole ring. The presence of the ethyl group at the nitrogen atom and the allyl group at the urea moiety provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-3-9-15-14(18)16-12-10-17(4-2)13-8-6-5-7-11(12)13/h3,5-8,10H,1,4,9H2,2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGKFPILSLNMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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